5-((Isopropylamino)methyl)pyridine-2-sulfonamide
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Overview
Description
5-((Isopropylamino)methyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H15N3O2S and a molecular weight of 229.3 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an isopropylamino group and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Isopropylamino)methyl)pyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-((Isopropylamino)methyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-((Isopropylamino)methyl)pyridine-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-((Isopropylamino)methyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections.
Sulfamethazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfonimidates: Compounds with a similar sulfonamide structure but different chemical properties
Uniqueness
5-((Isopropylamino)methyl)pyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H15N3O2S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
5-[(propan-2-ylamino)methyl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7(2)11-5-8-3-4-9(12-6-8)15(10,13)14/h3-4,6-7,11H,5H2,1-2H3,(H2,10,13,14) |
InChI Key |
SMMSJJLEUAORBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CN=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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